Megestrol Acetate

Content Navigation

Micronized megestrol acetate suffers an 86% Cmax drop in fasted patients, limiting clinical efficacy. This high-purity API supports nanocrystal and solid dispersion processes, validated to eliminate food-effect dependence.

- Unique glucocorticoid receptor affinity ensures targeted appetite stimulation, not replicable with medroxyprogesterone acetate.

- Enables consistent bioavailability with specialized surfactant systems.

- Ships with full analytical documentation, ideal for advanced formulation development.

CAS Number

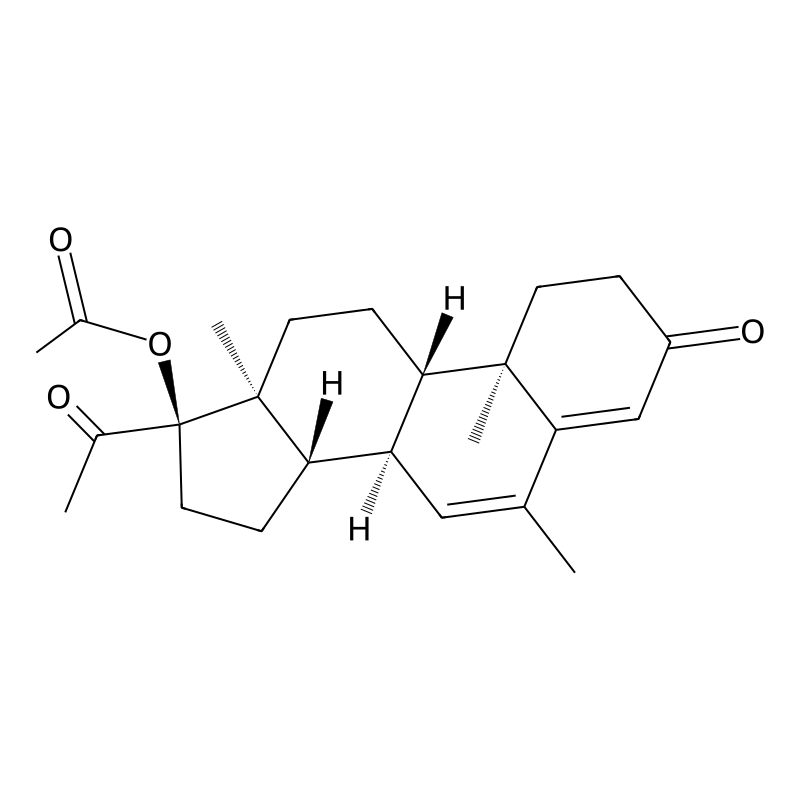

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Megestrol acetate is a synthetic progestin and 17-alpha-acetylated derivative of progesterone, primarily utilized in the formulation of appetite stimulants and antineoplastic agents. From a material handling and formulation perspective, its most defining characteristic is its extreme hydrophobicity, exhibiting an aqueous solubility of just 2 µg/mL at 37°C [1]. This physicochemical constraint dictates that standard bulk active pharmaceutical ingredient (API) cannot be formulated into simple aqueous solutions or standard oral solids without significant bioavailability penalties. Consequently, procurement and process engineering must focus on micronized or nanocrystal API grades, paired with specialized surfactants or high-shear milling processes, to achieve the systemic exposure required for clinical efficacy[2].

Research Fit

References

- [1] Megestrol Acetate Oral Suspension USP, 40 mg/mL. DailyMed, U.S. National Library of Medicine.

- [2] Choi, H. Y., et al. (2014). Novel nanocrystal formulation of megestrol acetate has improved bioavailability compared with the conventional micronized formulation in the fasting state. Drug Design, Development and Therapy, 8, 851–858.

Substituting megestrol acetate with its closest structural analog, medroxyprogesterone acetate (MPA), or unacetylated megestrol fundamentally alters both pharmacokinetics and receptor pharmacology. While both MA and MPA are progestins, megestrol acetate possesses a uniquely high relative binding affinity for the glucocorticoid receptor, driving its specific indication for cachexia—an effect not robustly replicated by standard progestins [1]. Furthermore, attempting to substitute advanced nanocrystal megestrol acetate with conventional micronized megestrol acetate results in a profound 'food effect' failure; micronized formulations suffer an 86% drop in maximum concentration (Cmax) in fasting patients, rendering them ineffective for anorexic populations [2]. Thus, substitution at either the molecular or formulation-grade level compromises the core therapeutic mechanism.

Substitution Risk

Glucocorticoid receptor profile

GR binding affinity differs from medroxyprogesterone acetate (MPA); endpoint context may shift when substituting between pregnane progestins.

Formulation-dependent bioavailability

Oral exposure is driven by particle size and formulation. Conventional tablets cannot replicate nanocrystalline suspension PK; direct substitution may alter exposure.

Class-specific immune effects

Functional glucocorticoid-like activity on lymphocytes is absent in estrane-derived progestins (e.g., norethisterone); assay responses are not interchangeable.

References

- [1] Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518.

- [2] Femia, A., et al. (2012). Food effect on the bioavailability of two distinct formulations of megestrol acetate oral suspension. Clinical Pharmacology: Advances and Applications, 4, 1-7.

Nanocrystal vs. Micronized Bioavailability

The particle size of megestrol acetate API strictly governs its clinical viability in fasting patients. When comparing a nanocrystal dispersion (particles 80–400 nm) to a conventional micronized oral suspension (MAOS) in the fasting state, the nanocrystal formulation achieves a 6.7-fold higher peak plasma concentration (Cmax of 1374.8 ng/mL vs. 207.1 ng/mL) and a 1.9-fold higher area under the curve (AUC) [1].

| Evidence Dimension | Peak plasma concentration (Cmax) in fasting state |

| Target Compound Data | 1374.8 ng/mL (Nanocrystal formulation) |

| Comparator Or Baseline | 207.1 ng/mL (Micronized formulation) |

| Quantified Difference | 6.7-fold higher Cmax for nanocrystal API |

| Conditions | Fasting human subjects, single 625 mg/5 mL (nanocrystal) vs 800 mg/20 mL (micronized) oral dose |

Justifies the procurement of nano-milled API or investment in nanocrystal processing technology, as standard micronized API fails to deliver adequate exposure in patients with reduced caloric intake.

Glucocorticoid Receptor Affinity vs. Natural Ligands

Megestrol acetate's utility in treating cachexia is driven by its off-target glucocorticoid activity. In competitive binding assays using human mononuclear leukocytes, megestrol acetate demonstrated a 46% relative binding affinity to the glucocorticoid receptor (normalized to dexamethasone at 100%). This is nearly double the binding affinity of the naturally occurring glucocorticoid ligand, cortisol, which registered at 25%[1].

| Evidence Dimension | Relative binding affinity to the glucocorticoid receptor |

| Target Compound Data | 46% relative affinity |

| Comparator Or Baseline | Cortisol (25% relative affinity) |

| Quantified Difference | 1.84-fold higher glucocorticoid receptor affinity than natural cortisol |

| Conditions | In vitro competitive binding assay with [3H]dexamethasone in human mononuclear leukocytes |

Validates the selection of megestrol acetate over other synthetic progestins when the therapeutic goal requires potent glucocorticoid-like immunomodulatory or appetite-stimulating effects.

Aqueous Solubility and Processability

Megestrol acetate is highly lipophilic and exhibits extremely poor aqueous solubility, measured at just 2 µg/mL in water at 37°C, compared to 24 µg/mL in human plasma [1]. This severe hydrophobicity requires that the API be processed using high-shear homogenization with specific wetting agents (e.g., poloxamer 124, docusate sodium) or formulated into solid dispersions to achieve acceptable dissolution profiles [2].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 2 µg/mL at 37°C |

| Comparator Or Baseline | Standard aqueous formulation threshold (>1-10 mg/mL) |

| Quantified Difference | Orders of magnitude below the threshold for standard aqueous dissolution |

| Conditions | 37°C in water vs. plasma |

Alerts procurement and formulation teams that raw megestrol acetate API cannot be used in standard liquid formulations without advanced particle size reduction and surfactant systems.

Nanocrystal Oral Suspension Development

Due to the severe drop in bioavailability of micronized megestrol acetate in fasting patients, the API is highly suited for advanced nano-milling and solid dispersion workflows. Formulators utilize megestrol acetate as a model highly lipophilic compound to develop and validate nanocrystal technologies that eliminate food-effect dependencies in pharmacokinetic profiles [1].

Cachexia and Anorexia Formulations

Driven by its unusually high binding affinity for the glucocorticoid receptor compared to other progestins, megestrol acetate is the preferred API for formulating appetite stimulants. Its specific pharmacological profile makes it superior to medroxyprogesterone acetate for targeting cytokine-driven weight loss in oncology and virology applications [2].

High-Shear Surfactant System Validation

Because of its baseline aqueous solubility of only 2 µg/mL, megestrol acetate serves as an excellent stress-test API for industrial mixing and wetting processes. It is used to validate the efficacy of surfactant combinations (such as poloxamer and docusate sodium) in stabilizing hydrophobic drug suspensions against Ostwald ripening and agglomeration[3].

Application Selection Guide

References

- [1] Choi, H. Y., et al. (2014). Novel nanocrystal formulation of megestrol acetate has improved bioavailability compared with the conventional micronized formulation in the fasting state. Drug Design, Development and Therapy, 8, 851–858.

- [2] Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518.

- [3] Megestrol Acetate Oral Suspension USP, 40 mg/mL. DailyMed, U.S. National Library of Medicine.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (14.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (13.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (26.02%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (24.39%): May cause cancer [Danger Carcinogenicity];

H351 (74.8%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (62.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (23.58%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (34.96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The major route of drug elimination in humans is urine. Respiratory excretion as labeled carbon dioxide and fat storage may have accounted for at least part of the radioactivity not found in urine and feces.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

2: Ruiz Garcia V, López-Briz E, Carbonell Sanchis R, Gonzalvez Perales JL, Bort-Marti S. Megestrol acetate for treatment of anorexia-cachexia syndrome. Cochrane Database Syst Rev. 2013 Mar 28;3:CD004310. doi: 10.1002/14651858.CD004310.pub3. Review. PubMed PMID: 23543530.

3: Greenberg M, Lawler D, Zawistowski S, Jöchle W. Low-dose megestrol acetate revisited: a viable adjunct to surgical sterilization in free roaming cats? Vet J. 2013 Jun;196(3):304-8. doi: 10.1016/j.tvjl.2013.01.038. Epub 2013 Mar 14. Review. PubMed PMID: 23499239.

4: Argilés JM, Anguera A, Stemmler B. A new look at an old drug for the treatment of cancer cachexia: megestrol acetate. Clin Nutr. 2013 Jun;32(3):319-24. doi: 10.1016/j.clnu.2013.01.004. Epub 2013 Jan 22. Review. PubMed PMID: 23395103.

5: Fox CB, Treadway AK, Blaszczyk AT, Sleeper RB. Megestrol acetate and mirtazapine for the treatment of unplanned weight loss in the elderly. Pharmacotherapy. 2009 Apr;29(4):383-97. doi: 10.1592/phco.29.4.383. Review. PubMed PMID: 19323618.

6: Leśniak W, Bała M, Jaeschke R, Krzakowski M. Effects of megestrol acetate in patients with cancer anorexia-cachexia syndrome--a systematic review and meta-analysis. Pol Arch Med Wewn. 2008 Nov;118(11):636-44. Review. PubMed PMID: 19140567.

7: Yeh SS, Schuster MW. Megestrol acetate in cachexia and anorexia. Int J Nanomedicine. 2006;1(4):411-6. Review. PubMed PMID: 17722275; PubMed Central PMCID: PMC2676640.

8: Megestrol acetate NCD oral suspension -- Par Pharmaceutical: megestrol acetate nanocrystal dispersion oral suspension, PAR 100.2, PAR-100.2. Drugs R D. 2007;8(4):251-4. Review. Corrected and republished in: Drugs R D. 2007;8(6):403-6. PubMed PMID: 17596111.

9: Mateen F, Jatoi A. Megestrol acetate for the palliation of anorexia in advanced, incurable cancer patients. Clin Nutr. 2006 Oct;25(5):711-5. Epub 2006 Jul 25. Review. PubMed PMID: 16867306.

10: Femia RA, Goyette RE. The science of megestrol acetate delivery: potential to improve outcomes in cachexia. BioDrugs. 2005;19(3):179-87. Review. PubMed PMID: 15984902.

11: Berenstein EG, Ortiz Z. Megestrol acetate for the treatment of anorexia-cachexia syndrome. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD004310. Review. Update in: Cochrane Database Syst Rev. 2013;3:CD004310. PubMed PMID: 15846706.

12: Pascual López A, Roqué i Figuls M, Urrútia Cuchi G, Berenstein EG, Almenar Pasies B, Balcells Alegre M, Herdman M. Systematic review of megestrol acetate in the treatment of anorexia-cachexia syndrome. J Pain Symptom Manage. 2004 Apr;27(4):360-9. Review. PubMed PMID: 15050664.

13: Thomas DR. Incidence of venous thromboembolism in megestrol acetate users. J Am Med Dir Assoc. 2004 Jan-Feb;5(1):65-6; author reply 66-7. Review. PubMed PMID: 14726802.

14: Ruiz-García V, Juan O, Pérez Hoyos S, Peiró R, Ramón N, Rosero MA, García MA. [Megestrol acetate: a systematic review usefulness about the weight gain in neoplastic patients with cachexia]. Med Clin (Barc). 2002 Jul 6;119(5):166-70. Review. Spanish. PubMed PMID: 12200017.

15: Karcic E, Philpot C, Morley JE. Treating malnutrition with megestrol acetate: literature review and review of our experience. J Nutr Health Aging. 2002 May;6(3):191-200. Review. PubMed PMID: 12152625.

16: Bonte J. Third generation aromatase inhibitors in metastatic breast cancer patients failing tamoxifen. Randomized comparisons with megestrol acetate: a critical review. Eur J Gynaecol Oncol. 2000;21(6):555-9. Review. PubMed PMID: 11214609.

17: Farrar DJ. Megestrol acetate: promises and pitfalls. AIDS Patient Care STDS. 1999 Mar;13(3):149-52. Review. PubMed PMID: 10375262.

18: Stockheim JA, Daaboul JJ, Yogev R, Scully SP, Binns HJ, Chadwick EG. Adrenal suppression in children with the human immunodeficiency virus treated with megestrol acetate. J Pediatr. 1999 Mar;134(3):368-70. Review. PubMed PMID: 10064680.

19: Mantovani G, Macciò A, Lai P, Massa E, Ghiani M, Santona MC. Cytokine involvement in cancer anorexia/cachexia: role of megestrol acetate and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms. Crit Rev Oncog. 1998;9(2):99-106. Review. PubMed PMID: 9973244.

20: Chang AY. Megestrol acetate as a biomodulator. Semin Oncol. 1998 Apr;25(2 Suppl 6):58-61. Review. PubMed PMID: 9625385.

Explore Compound Types